m-PEG18-Mal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H82N2O21 |

|---|---|

Molecular Weight |

975.1 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C44H82N2O21/c1-50-8-9-52-12-13-54-16-17-56-20-21-58-24-25-60-28-29-62-32-33-64-36-37-66-40-41-67-39-38-65-35-34-63-31-30-61-27-26-59-23-22-57-19-18-55-15-14-53-11-10-51-7-5-45-42(47)4-6-46-43(48)2-3-44(46)49/h2-3H,4-41H2,1H3,(H,45,47) |

InChI Key |

BEYKDCDMQIOVLK-UHFFFAOYSA-N |

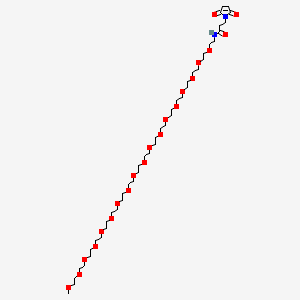

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of m-PEG18-Mal in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)-maleimide with an 18-unit PEG chain (m-PEG18-Mal) in bioconjugation. It delves into the underlying chemistry, reaction kinetics, stability considerations, and practical applications, offering valuable insights for researchers and professionals in the field of drug development and biotechnology.

Core Mechanism: The Thiol-Maleimide Michael Addition

The primary mechanism of action for this compound in bioconjugation is the thiol-Michael addition reaction . This reaction involves the covalent attachment of the maleimide group of the PEG reagent to a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide.[1]

The maleimide group contains an electrophilic carbon-carbon double bond within a five-membered ring. The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the carbons of this double bond. This forms a stable, covalent thioether bond, resulting in the succinimidyl thioether adduct.[2][3][4] This process is highly efficient and selective for thiols under specific pH conditions.[1]

Reaction Kinetics and Conditions

The thiol-maleimide conjugation is characterized by its rapid reaction kinetics, often considered a "click chemistry" reaction due to its efficiency and specificity. The reaction rate is highly dependent on the pH of the reaction medium.

pH Dependence: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 . Within this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating the attack on the maleimide double bond. At pH values above 7.5, the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity. Conversely, at pH values below 6.5, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate.

Quantitative Data on Reaction Parameters:

| Parameter | Recommended Value/Range | Rationale |

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the reaction and for sensitive biomolecules. |

| Molar Ratio | 10-20 fold excess of m-PEG-Mal | Drives the reaction to completion and ensures all available thiols are conjugated. |

| Reaction Time | 30 minutes to 4 hours | Typically sufficient for complete conjugation, but should be optimized for each specific system. |

| Buffer | Phosphate, HEPES, Borate | Should be free of primary and secondary amines and thiols. |

Stability of the Maleimide-Thiol Adduct

A critical consideration in the use of maleimide chemistry is the stability of the resulting thioether bond. The succinimidyl thioether linkage can undergo two competing reactions: retro-Michael reaction (reversibility) and hydrolysis of the succinimide ring.

-

Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, where the thioether bond breaks, leading to the dissociation of the PEG-maleimide from the biomolecule. In a biological environment rich in thiols like glutathione, this can lead to "thiol exchange," where the PEG moiety is transferred to other molecules, potentially causing off-target effects.

-

Hydrolysis: The succinimide ring of the adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable conjugate.

Strategies to Enhance Stability:

Several strategies have been developed to improve the stability of maleimide-thiol conjugates:

-

Post-conjugation Hydrolysis: Intentionally hydrolyzing the succinimide ring after the conjugation reaction by adjusting the pH can lead to a more stable product.

-

Next-Generation Maleimides: The use of N-aryl maleimides, as opposed to N-alkyl maleimides, has been shown to significantly accelerate the rate of hydrolysis of the thiosuccinimide ring, favoring the formation of the stable, ring-opened product.

Quantitative Stability Data:

The stability of the maleimide-thiol linkage is often reported as the half-life (t½) of the conjugate under specific conditions.

| Maleimide Derivative | Condition | Half-life (t½) |

| N-Alkyl Maleimide Adduct | In presence of glutathione | 20 - 80 hours |

| N-Aryl Maleimide Adduct | In presence of glutathione | Significantly longer due to rapid hydrolysis |

| Ring-Opened Adduct | Physiological pH | > 2 years |

Experimental Protocols

General Protocol for m-PEG18-Maleimide Conjugation to a Thiol-Containing Peptide

This protocol provides a general framework for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

-

m-PEG18-Maleimide

-

Thiol-containing peptide

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, degassed.

-

Quenching Solution: 1 M N-acetylcysteine in conjugation buffer.

-

Organic Solvent (if needed): Anhydrous DMSO or DMF for dissolving this compound.

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

-

This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of organic solvent (if necessary) and then dilute with the conjugation buffer to a stock concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution with gentle mixing.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 1-10 mM to react with any unreacted this compound. Incubate for an additional 30 minutes.

-

Purification: Purify the PEGylated peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation and Quality Control

The principles of this compound conjugation are widely applied in the development of ADCs, where the PEG linker can enhance the solubility and pharmacokinetic properties of the conjugate.

Conclusion

The use of this compound in bioconjugation, driven by the robust and selective thiol-Michael addition reaction, is a cornerstone of modern drug development and biotechnology. A thorough understanding of the reaction mechanism, kinetics, and the factors influencing the stability of the resulting conjugate is paramount for the successful design and synthesis of novel PEGylated therapeutics. By carefully controlling reaction conditions and considering strategies to enhance conjugate stability, researchers can leverage the power of this compound to improve the pharmacokinetic and pharmacodynamic properties of a wide range of biomolecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of m-PEG18-maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methoxy-poly(ethylene glycol)-maleimide with 18 repeating ethylene glycol units (m-PEG18-maleimide). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective application of this versatile bioconjugation reagent. This document details the molecule's structure, properties, and reactivity, and provides standardized experimental protocols for its use and characterization.

Introduction

m-PEG18-maleimide is a heterobifunctional crosslinker that combines a hydrophilic polyethylene glycol (PEG) spacer with a thiol-reactive maleimide group. The methoxy-terminated PEG chain enhances the solubility and biocompatibility of the molecule and its conjugates, while reducing immunogenicity.[1][] The maleimide group allows for the specific and efficient covalent attachment to sulfhydryl groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3][4] This makes m-PEG18-maleimide a valuable tool in drug delivery, protein modification, and the development of targeted therapeutics.[]

Physicochemical Properties

The physical and chemical properties of m-PEG18-maleimide are summarized in the table below. These properties are crucial for understanding the behavior of the molecule in solution, its storage requirements, and its reactivity.

| Property | Value |

| Appearance | White to off-white solid or viscous liquid, depending on purity and exact molecular weight. |

| Molecular Formula | C45H83NO22 (Calculated) |

| Molecular Weight | ~986.1 g/mol (Calculated for 18 PEG units) |

| Solubility | Soluble in water and most organic solvents such as DMSO, DMF, and chloroform. |

| Purity | Typically >95% as determined by HPLC and/or NMR. |

| Storage and Stability | Store at -20°C under dry conditions. Avoid frequent freeze-thaw cycles. Maleimide groups are susceptible to hydrolysis at pH > 7.5. |

Chemical Reactivity and Stability

The key reactive feature of m-PEG18-maleimide is the maleimide group, which selectively reacts with thiol groups via a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5, forming a stable, covalent thioether linkage. At pH values above 7.5, the maleimide ring is prone to hydrolysis, which opens the ring and renders it unreactive towards thiols. Furthermore, the reaction with primary amines can occur at a significantly slower rate at alkaline pH.

The stability of the resulting thioether bond is generally considered high. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of excess free thiols.

The following diagram illustrates the reaction between m-PEG18-maleimide and a thiol-containing molecule:

Experimental Protocols

This section provides detailed methodologies for key experiments involving m-PEG18-maleimide.

Protein Conjugation with m-PEG18-maleimide

This protocol outlines the steps for conjugating m-PEG18-maleimide to a protein containing accessible cysteine residues.

Materials:

-

Protein solution (1-10 mg/mL) in a thiol-free buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.

-

m-PEG18-maleimide stock solution (10 mM in anhydrous DMSO or DMF).

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) stock solution (e.g., 100 mM).

-

Degassed buffers.

-

Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the chosen conjugation buffer.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the m-PEG18-maleimide stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically for each specific protein.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove excess, unreacted m-PEG18-maleimide and other reaction components by SEC or IEX. The choice of purification method will depend on the size and charge differences between the conjugated and unconjugated protein.

-

Collect fractions and analyze for the presence of the conjugate.

-

Quantification of Maleimide Groups

This protocol describes a colorimetric method to determine the concentration of maleimide groups, which can be useful for characterizing the m-PEG18-maleimide reagent or monitoring the progress of a conjugation reaction. This method is based on the reaction of a known excess of a thiol with the maleimide, followed by the quantification of the unreacted thiol using 4,4'-dithiodipyridine (DTDP).

Materials:

-

m-PEG18-maleimide sample.

-

Thiol standard solution (e.g., Glutathione - GSH).

-

4,4'-dithiodipyridine (DTDP) solution.

-

Assay buffer (e.g., phosphate buffer, pH 7.0).

-

Spectrophotometer.

Procedure:

-

React the m-PEG18-maleimide sample with a known excess of the GSH solution.

-

After the reaction is complete, add the DTDP solution. DTDP reacts with the remaining unreacted GSH to produce a colored product that absorbs at 324 nm.

-

Measure the absorbance at 324 nm.

-

The amount of maleimide is calculated as the difference between the initial amount of GSH and the amount of unreacted GSH. The molar extinction coefficient of the product of the DTDP reaction with thiol is 19,800 M⁻¹cm⁻¹.

Characterization of m-PEG18-maleimide Conjugates

4.3.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the number of PEG chains attached to the protein (degree of labeling).

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Liquid chromatography (LC) system for online separation (optional but recommended).

Procedure:

-

Sample Preparation:

-

The purified conjugate solution is typically diluted in a suitable buffer for MS analysis (e.g., 10mM ammonium acetate).

-

-

Analysis:

-

For LC-MS, the sample is injected onto an appropriate column (e.g., reversed-phase C4 for proteins) and eluted into the mass spectrometer.

-

Acquire the mass spectrum of the intact conjugate.

-

-

Data Interpretation:

-

Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein conjugate.

-

The mass shift compared to the unconjugated protein will indicate the number of m-PEG18-maleimide molecules attached.

-

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the presence of the PEG chain and the successful conjugation by observing characteristic signals.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Appropriate deuterated solvent (e.g., D₂O, CDCl₃).

Procedure:

-

Sample Preparation:

-

Dissolve the purified conjugate or the starting m-PEG18-maleimide in the deuterated solvent.

-

-

Analysis:

-

Acquire the ¹H NMR spectrum.

-

-

Data Interpretation:

-

The characteristic repeating ethylene glycol protons of the PEG chain will appear as a strong signal around 3.6 ppm.

-

The protons of the maleimide group will have a characteristic signal around 7.0 ppm, which will disappear or shift upon successful conjugation to a thiol.

-

Experimental and Logical Workflows

The following diagram outlines a typical experimental workflow for a bioconjugation experiment using m-PEG18-maleimide.

Conclusion

m-PEG18-maleimide is a highly valuable reagent for the site-specific modification of biomolecules. Its well-defined structure, coupled with the specific reactivity of the maleimide group, allows for the creation of precisely engineered bioconjugates with enhanced physicochemical and pharmacological properties. A thorough understanding of its properties and the application of robust experimental protocols are essential for achieving successful and reproducible results in research and drug development.

References

Navigating the Solubility of m-PEG18-Mal: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of methoxy-poly(ethylene glycol)-maleimide with 18 PEG units (m-PEG18-Mal), a critical parameter for its application in bioconjugation, drug delivery, and nanoparticle functionalization. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental protocols, and relevant chemical pathways.

Core Executive Summary

This compound exhibits broad solubility in aqueous solutions and a variety of common organic solvents, a key attribute for its versatility in bioconjugation protocols. Generally, mPEG-Maleimide compounds are highly soluble in water and aqueous buffers, as well as in organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1][2][3][4][5]. Their solubility is more limited in alcohols and toluene, and they are typically insoluble in diethyl ether. While precise quantitative data for this compound is not extensively published, manufacturer specifications for similar mPEG-Maleimide products provide valuable benchmarks.

Quantitative Solubility Data

The following tables summarize the available qualitative and semi-quantitative solubility data for mPEG-Maleimide compounds. It is important to note that solubility can be influenced by the specific molecular weight of the PEG chain; however, the data presented provides a reliable reference for this compound.

Table 1: Solubility of mPEG-Maleimide in Aqueous Solvents

| Solvent System | Reported Solubility | Source(s) |

| Water | Soluble, >10 mg/mL | |

| Aqueous Buffers (e.g., PBS) | Soluble |

Table 2: Solubility of mPEG-Maleimide in Organic Solvents

| Solvent | Reported Solubility | Source(s) |

| Chloroform | Soluble, >10 mg/mL | |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Readily Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble, >10 mg/mL, up to 50 mg/mL (with sonication for higher MW) | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Toluene | Less Soluble | |

| Diethyl Ether | Insoluble |

Experimental Protocols

Protocol 1: General Method for Determining Solubility of PEG Derivatives

This protocol outlines a general procedure for determining the solubility of a PEG derivative like this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, DCM, DMSO)

-

Vials or test tubes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Equilibration: Tightly cap the vial and agitate it using a vortex mixer for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solute.

-

Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of the dissolved this compound in the supernatant. This can be achieved by evaporating the solvent and weighing the residue, or by using an analytical technique such as HPLC with a suitable detector (e.g., evaporative light scattering detector) or a colorimetric assay if a suitable chromophore is present.

-

Calculation: Express the solubility in desired units (e.g., mg/mL or g/L).

Protocol 2: Thiol-Maleimide Conjugation (PEGylation)

This protocol describes a typical workflow for the conjugation of this compound to a thiol-containing molecule, such as a cysteine-containing peptide or protein.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., protein, peptide)

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, degassed)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the thiol-containing molecule in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Prepare a stock solution of this compound in the conjugation buffer immediately before use. A 10- to 20-fold molar excess of the PEG-maleimide over the thiol-containing molecule is often recommended.

-

-

Conjugation Reaction: Add the this compound solution to the solution of the thiol-containing molecule.

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Quenching: (Optional) Add a small molecule thiol, such as L-cysteine, to react with any unreacted this compound.

-

Purification: Purify the PEGylated conjugate from excess reagents using a suitable method like size-exclusion chromatography or dialysis.

-

Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.

Visualizing Key Processes

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate the fundamental reaction pathway and a typical experimental workflow.

Caption: Thiol-Maleimide Conjugation Pathway.

Caption: General PEGylation Experimental Workflow.

References

The Role of m-PEG18-Mal in Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapeutics has revolutionized the landscape of medicine, particularly in oncology. The core principle of delivering highly potent therapeutic agents directly to diseased cells while sparing healthy tissues has led to the development of sophisticated drug delivery systems. Among these, the use of functionalized linkers to conjugate targeting moieties to therapeutic payloads is of paramount importance. This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (18)-maleimide (m-PEG18-Mal), a discrete and heterobifunctional linker, and its critical role in the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs).

The this compound linker combines two key chemical entities: a monodisperse polyethylene glycol (PEG) chain of 18 ethylene glycol units and a maleimide functional group. The PEG component, being hydrophilic and biocompatible, offers several advantages, including improved solubility and stability of the conjugate, as well as enhanced pharmacokinetic properties.[1][2] The discrete nature of the PEG18 chain ensures the production of homogeneous conjugates, a critical factor for regulatory approval and consistent clinical performance.[3] The maleimide group provides a highly selective reactive handle for conjugation to thiol-containing molecules, such as cysteine residues on antibodies or engineered thiols on other targeting proteins, through a Michael addition reaction.[]

This guide will delve into the technical aspects of using this compound, including its impact on drug-to-antibody ratio (DAR) and stability, detailed experimental protocols for conjugation and characterization, and a discussion of the challenges and future directions in its application.

The Chemistry of this compound Conjugation

The fundamental reaction for the utility of this compound in bioconjugation is the Michael addition of a thiol (sulfhydryl) group to the electron-deficient double bond of the maleimide ring. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5, which is compatible with most biomolecules.[3]

This reaction results in the formation of a stable, covalent thioether bond, effectively linking the PEG chain (and anything attached to its methoxy-end) to the thiol-containing molecule.

Impact on Drug-to-Antibody Ratio (DAR) and Stability

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences both efficacy and safety. The hydrophilic nature of the PEG18 linker can help to mitigate the aggregation often caused by hydrophobic drug payloads, potentially allowing for a higher DAR without compromising the stability of the ADC.

However, a significant challenge with maleimide-thiol conjugates is their potential instability in vivo. The thioether bond can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the body. This can lead to premature release of the drug payload, resulting in off-target toxicity and reduced efficacy.

| Parameter | Linker Type | Conditions | Time | Remaining Conjugate (%) | Reference(s) |

| Stability | Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | <70% | |

| Stability | Maleimide on ADC | Human Plasma, 37°C | 72 hours | ~80% | |

| Stability | Maleimide-Thiol Adduct | Glutathione | 20-80 hours (Half-life) | 50% |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of an ADC using an this compound linker.

Protocol 1: Antibody Reduction and Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody, followed by conjugation with a maleimide-functionalized payload.

Materials:

-

Monoclonal Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound-Payload

-

PBS, pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Incubate the antibody solution with a 2.75 to 3.25-fold molar excess of TCEP at 37°C for 2 hours to reduce a controlled number of interchain disulfide bonds.

-

Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

-

-

Conjugation Reaction:

-

Dissolve the this compound-Payload in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the dissolved this compound-Payload to the reduced antibody solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching agent such as N-acetylcysteine can be added to react with any excess maleimide linker.

-

Protocol 2: Purification of the ADC

Purification is essential to remove unreacted payload, linker, and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.

Materials:

-

Crude ADC reaction mixture

-

SEC column (e.g., Superdex 200 or similar)

-

PBS, pH 7.4

Procedure:

-

Equilibrate the SEC column with PBS, pH 7.4.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the column with PBS, pH 7.4, at a flow rate appropriate for the column dimensions.

-

Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

-

Pool the fractions containing the purified ADC.

Protocol 3: Characterization of the ADC

Characterization is crucial to determine the DAR, purity, and integrity of the ADC.

1. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution:

HIC separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the hydrophobicity of the antibody.

-

Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

-

Gradient: A linear gradient from 100% A to 100% B over 30-40 minutes.

-

Detection: UV absorbance at 280 nm.

-

Analysis: The resulting chromatogram will show peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.). The area of each peak can be used to calculate the average DAR and the distribution of drug-loaded species.

2. Mass Spectrometry (MS) for Average DAR and Identity Confirmation:

Mass spectrometry provides a direct measurement of the molecular weight of the ADC, allowing for the calculation of the average DAR.

-

Sample Preparation: The purified ADC may need to be deglycosylated to simplify the mass spectrum.

-

Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is typically used.

-

Analysis: The mass difference between the unconjugated antibody and the ADC, divided by the mass of the this compound-Payload, will give the average DAR.

Signaling Pathways in Targeted Therapy

The ultimate goal of a targeted drug delivery system is to modulate a specific signaling pathway that is dysregulated in the disease state. For example, many ADCs in oncology target receptors that are overexpressed on cancer cells and are involved in key signaling pathways that drive cell proliferation and survival.

In this example, an ADC targeting a receptor like HER2 binds to the cell surface, is internalized, and traffics to the lysosome. There, the payload is released and can exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization and inducing apoptosis. The this compound linker is a critical component in ensuring the stable delivery of the payload to the intracellular environment.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of targeted drug delivery systems. Its discrete PEG chain offers a means to improve the physicochemical properties of bioconjugates, leading to more homogeneous and potentially more stable products. The maleimide functionality provides a reliable method for site-specific conjugation to thiol-containing molecules. While the stability of the maleimide-thiol linkage remains a key consideration, ongoing research into stabilizing chemistries and a deeper understanding of the in vivo fate of these conjugates will continue to advance their application. The detailed protocols and characterization methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in the development of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to PEGylation with m-PEG18-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein, peptide, or small molecule drug.[1][2] This bioconjugation technique is a cornerstone in drug delivery, offering a multitude of advantages that enhance the therapeutic efficacy and safety profile of pharmaceutical agents.[3][4] The covalent attachment of PEG chains increases the hydrodynamic radius of the molecule, which in turn provides several key benefits:

-

Prolonged Plasma Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, allowing it to circulate in the bloodstream for a longer period.[4]

-

Enhanced Stability: PEG chains can protect the therapeutic molecule from enzymatic degradation and denaturation, thereby increasing its stability in biological environments.

-

Improved Solubility: PEGylation can significantly increase the water solubility of hydrophobic drugs, which can be a major hurdle in formulation development.

-

Reduced Immunogenicity: The PEG chains can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an immune response.

m-PEG18-Mal: A Tool for Thiol-Specific PEGylation

Methoxypolyethylene glycol-maleimide with an 18-unit PEG chain (this compound) is a specific type of PEGylation reagent designed for the targeted modification of molecules containing free sulfhydryl (thiol) groups. These thiol groups are most commonly found on the side chains of cysteine residues in proteins and peptides.

The maleimide group at one end of the this compound molecule exhibits high reactivity and selectivity towards sulfhydryl groups, forming a stable thioether bond. The other end of the PEG chain is capped with a methoxy group, which is non-reactive and prevents cross-linking or undesired reactions. This site-specific conjugation is highly advantageous in drug development as it allows for the production of more homogeneous and well-defined PEGylated products.

Quantitative Data on PEGylation with m-PEG-Maleimide

The efficiency and stability of PEGylation are critical parameters that need to be carefully evaluated during drug development. The following tables summarize key quantitative data related to the use of m-PEG-maleimide reagents.

Table 1: Reaction Conditions and Efficiency of m-PEG-Maleimide Conjugation

| Parameter | Condition | Typical Efficiency/Observation | Source(s) |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. At pH > 7.5, the maleimide group can react with primary amines (e.g., lysine). | |

| 5.8 - 7.2 | Reaction rate is dependent on the thiol/thiolate equilibrium, which is modulated by pH. | ||

| Molar Ratio (PEG:Protein) | 10:1 to 20:1 | Generally sufficient for achieving a high degree of conjugation. | |

| Reaction Time | 2 - 4 hours at room temperature | Typically sufficient for completion of the conjugation reaction. | |

| Overnight at 4°C | An alternative to room temperature incubation, especially for sensitive proteins. | ||

| Temperature | 37°C | Increased temperature can accelerate the rate of maleimide hydrolysis, a competing reaction. |

Table 2: Stability of the Thioether Bond (Maleimide-Cysteine Adduct)

| Condition | Observation | Half-life/Stability | Source(s) |

| In buffer (pH 7.4, 37°C) | Susceptible to retro-Michael reaction, leading to deconjugation. | Half-lives of conversion from 20 to 80 hours in the presence of glutathione. | |

| Hydrolysis of the succinimide ring can lead to a more stable, ring-opened product. | Ring-opened products have half-lives of over two years. | ||

| In rat serum (37°C) | Cysteine-maleimide conjugates can lose a significant portion of their payload over time. | Some studies report a loss of half of the payload in rat serum incubation assays. | |

| With 1 mM Glutathione (37°C, 7 days) | Maleimide-PEG conjugate retained about 70% conjugation. | N/A |

Table 3: Characterization of m-PEG-Maleimide Conjugates

| Technique | Parameter Measured | Typical Result | Source(s) |

| SDS-PAGE | Apparent Molecular Weight | A clear shift to a higher apparent molecular weight is observed for the PEGylated protein compared to the unmodified protein. | |

| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | PEGylated protein elutes earlier than the unmodified protein due to its larger size. | |

| MALDI-TOF Mass Spectrometry | Molecular Weight | Provides the exact molecular weight of the conjugate, allowing for the determination of the degree of PEGylation. |

Experimental Protocols

Protocol 1: PEGylation of a Thiol-Containing Protein with this compound

Materials:

-

Thiol-containing protein (e.g., a protein with a free cysteine residue)

-

This compound

-

PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0

-

Quenching Solution: 1 M L-cysteine in PBS, pH 7.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction tubes

-

Stirrer/rocker

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in PEGylation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by dialysis or a desalting column.

-

This compound Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 100 mg/mL).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C on a stirrer or rocker.

-

Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for an additional 30 minutes at room temperature.

-

Purification: Proceed to Protocol 2 for the purification of the PEGylated protein conjugate.

Protocol 2: Purification of the PEGylated Protein Conjugate

Materials:

-

Crude PEGylation reaction mixture from Protocol 1

-

Size Exclusion Chromatography (SEC) system

-

SEC column appropriate for the size of the PEGylated protein

-

Elution Buffer: PBS, pH 7.4

-

Fraction collector

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of Elution Buffer.

-

Sample Loading: Load the crude PEGylation reaction mixture onto the equilibrated SEC column.

-

Elution: Elute the sample with the Elution Buffer at a constant flow rate.

-

Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein and any unreacted this compound.

-

Analysis: Analyze the collected fractions using SDS-PAGE (as described in Protocol 3) and UV-Vis spectrophotometry at 280 nm to identify the fractions containing the purified PEGylated protein.

-

Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).

Protocol 3: Characterization of the PEGylated Protein by SDS-PAGE

Materials:

-

Purified PEGylated protein

-

Unmodified protein (control)

-

Molecular weight markers

-

SDS-PAGE gel and running buffer

-

Loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

-

Coomassie Brilliant Blue or other suitable protein stain

-

Destaining solution

Procedure:

-

Sample Preparation: Mix the purified PEGylated protein, the unmodified protein control, and the molecular weight markers with loading buffer in separate tubes. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Loading: Load the prepared samples into the wells of the SDS-PAGE gel.

-

Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue for a sufficient amount of time to visualize the protein bands.

-

Destaining: Destain the gel until the protein bands are clearly visible against a clear background.

-

Analysis: Visualize the gel. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein. The sharpness of the band can give an indication of the homogeneity of the PEGylation.

Visualizations

Figure 1: Reaction mechanism of this compound with a thiol-containing protein.

References

The Strategic Integration of m-PEG18-Maleimide in the Synthesis of Advanced Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This technical guide provides an in-depth exploration of m-PEG18-Mal, a heterobifunctional linker comprising a methoxy-terminated polyethylene glycol (PEG) chain of 18 units and a maleimide group. Through a detailed examination of its synthesis, purification, and characterization, this document serves as a comprehensive resource for researchers and drug development professionals. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The Role of PEGylation in ADC Development

The conjugation of cytotoxic payloads to monoclonal antibodies often introduces hydrophobicity, leading to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. Polyethylene glycol (PEG) linkers have emerged as a key strategy to mitigate these issues.[1] The inclusion of a discrete PEG chain, such as in this compound, offers several distinct advantages:

-

Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[2][3]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissues.[2][4]

-

Reduced Immunogenicity: The PEG moiety can act as a shield, masking the cytotoxic drug and potentially immunogenic epitopes on the antibody from the immune system.

-

Controlled Spacer Length: The use of a discrete PEG linker with a defined length of 18 units provides a precise and consistent spacer between the antibody and the payload.

Quantitative Data on PEGylated ADCs

The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. While direct comparative data for a PEG18 linker is not extensively available in the public domain, the following tables summarize representative data from studies comparing different PEG linker lengths, allowing for an informed estimation of the expected performance of an this compound containing ADC.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

| Linker | Clearance (mL/day/kg) | Plasma Half-life (t½) (hours) |

| No PEG | ~15 | Not Reported |

| PEG2 | ~10 | Not Reported |

| PEG4 | ~7 | Not Reported |

| PEG8 | ~5 | ~150 |

| This compound (Estimated) | ~5 | ~150-160 |

| PEG24 | ~5 | ~168 |

Data adapted from studies on ADCs with varying PEG linker lengths. The data for this compound is an estimation based on the trend that a plateau in clearance and half-life is reached around a PEG8 linker.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies

| Linker Type | Antibody-Payload | Cell Line | IC50 (pM) |

| Non-PEGylated (SMCC) | Trastuzumab-DM1 | SK-BR-3 (HER2+) | 10-50 |

| Short-Chain PEG (e.g., PEG4) | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 20-70 |

| This compound (Estimated) | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 30-100 |

| Long-Chain PEG (e.g., PEG24) | Trastuzumab-MMAE | SK-BR-3 (HER2+) | 50-150 |

IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented illustrates a general trend where longer PEG chains can sometimes lead to a slight decrease in in vitro potency. The this compound data is an estimation based on this trend.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of ADCs utilizing an this compound linker.

Synthesis of a Cysteine-Linked ADC using this compound

This protocol outlines the site-specific conjugation of a payload to a monoclonal antibody via the thiol group of cysteine residues.

Materials:

-

Monoclonal Antibody (mAb) (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

m-PEG18-Maleimide-Payload conjugate

-

Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column

-

PBS, pH 7.4

Procedure:

-

Antibody Reduction:

-

To the mAb solution (typically 1-10 mg/mL), add a 10-fold molar excess of TCEP from a freshly prepared stock solution.

-

Incubate the reaction mixture at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove excess TCEP by buffer exchange using a desalting column or dialysis against PBS, pH 7.4.

-

-

Conjugation:

-

Dissolve the m-PEG18-Maleimide-Payload conjugate in DMSO to a concentration of 10-20 mM.

-

Add the payload solution to the reduced mAb solution at a 5-10 fold molar excess relative to the available thiol groups.

-

Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.

-

Purification of the ADC by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying ADCs from unreacted payload and other small molecules.

Materials and Equipment:

-

SEC-HPLC system with a UV detector

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol

-

Purified ADC from the conjugation reaction

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject an appropriate volume of the purified ADC solution onto the column.

-

Elution and Fraction Collection: Monitor the elution profile at 280 nm. The ADC, being the largest molecule, will elute first, followed by smaller molecules like the unreacted payload. Collect the fractions corresponding to the monomeric ADC peak.

-

Pooling and Concentration: Pool the collected fractions containing the purified ADC and concentrate if necessary using an appropriate method like ultrafiltration.

Characterization of the ADC

3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of drug-loaded species.

Materials and Equipment:

-

HPLC system with a UV detector

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 containing 25% Isopropanol (v/v)

-

Purified ADC

Procedure:

-

System Equilibration: Equilibrate the HIC column with Mobile Phase A at a flow rate of 0.8 mL/min.

-

Sample Injection: Inject the purified ADC onto the column.

-

Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 12 minutes) to elute the different ADC species.

-

Data Analysis: Monitor the chromatogram at 280 nm. The peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (higher DAR elutes later). Calculate the average DAR by integrating the peak areas of each species and applying a weighted average formula.

3.3.2. Confirmation of ADC Identity and Integrity by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the ADC and its fragments (light chain and heavy chain with different drug loads), verifying the successful conjugation and integrity of the molecule.

Materials and Equipment:

-

LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Reducing agent (e.g., DTT) for reduced mass analysis

Procedure:

-

Intact Mass Analysis:

-

Inject the purified ADC onto the LC-MS system.

-

Elute the ADC using a suitable gradient of Mobile Phase B.

-

Acquire the mass spectrum and deconvolute the data to determine the mass of the intact ADC with different DARs.

-

-

Reduced Mass Analysis:

-

Reduce the ADC by incubating with a reducing agent (e.g., DTT) to separate the light and heavy chains.

-

Inject the reduced sample onto the LC-MS system.

-

Analyze the mass spectra to identify the light chain and the heavy chain with different numbers of conjugated payloads.

-

Visualizing Core Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key processes and pathways relevant to the synthesis and mechanism of action of ADCs.

Caption: A workflow for the synthesis of an ADC using this compound.

Caption: A typical workflow for the characterization of a purified ADC.

Caption: Mechanism of a HER2-targeted ADC and its impact on signaling.

Conclusion

The this compound linker represents a sophisticated and highly valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its discrete 18-unit PEG chain provides a balance of hydrophilicity to improve solubility and pharmacokinetics, while the maleimide group allows for stable and site-specific conjugation to cysteine residues on the antibody. The methodologies outlined in this guide provide a robust framework for the successful development of ADCs incorporating this linker. By carefully considering the interplay between the antibody, the payload, and the this compound linker, researchers can optimize the therapeutic properties of ADCs, paving the way for more effective and safer cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with m-PEG18-Mal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed bioconjugation technique in research and drug development. PEGylation can enhance the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can reduce renal clearance and extend circulating half-life. It can also shield proteins from proteolytic degradation and lessen their immunogenicity.[1][2][3][4][5] m-PEG18-Mal is a heterobifunctional linker comprising a methoxy-terminated polyethylene glycol chain of 18 units and a maleimide group. The maleimide moiety selectively reacts with the free sulfhydryl (thiol) group of cysteine residues, enabling site-specific PEGylation. This document provides a comprehensive guide to labeling proteins with this compound, including detailed experimental protocols and data interpretation.

Chemical Reaction: Maleimide-Thiol Conjugation

The labeling strategy is based on the Michael addition reaction between the maleimide group of this compound and the thiol group of a cysteine residue on the protein. This reaction is highly specific for thiols under mild conditions (pH 6.5-7.5) and results in a stable thioether bond.

References

Application Notes and Protocols for m-PEG18-Mal in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG18-Mal in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

The this compound linker is a polyethylene glycol (PEG)-based linker with 18 PEG units, terminating in a methyl group at one end and a maleimide group at the other. The maleimide group is a reactive handle that specifically forms a stable covalent bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins or engineered into ligands. The 18-unit PEG chain offers several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules.

-

Optimal Length and Flexibility: The extended length of the PEG18 linker can span considerable distances between the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex, especially when binding sites are sterically hindered. Its flexibility allows for the necessary conformational adjustments to achieve an optimal orientation for ubiquitination.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics, including increased half-life and reduced immunogenicity.

-

Precise Conjugation: The maleimide group allows for specific and efficient conjugation to thiol-containing molecules under mild reaction conditions.

This document provides detailed application notes and protocols for the effective use of this compound in the synthesis and evaluation of novel PROTACs.

Quantitative Data on PROTACs with Long-Chain PEG Linkers

While specific data for PROTACs utilizing an 18-unit PEG linker is not always available, the following tables summarize representative data for PROTACs with long-chain PEG linkers, illustrating the impact of linker length on degradation efficiency and cell permeability. This data can serve as a valuable reference for designing and evaluating PROTACs with the this compound linker.

Table 1: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | Alkyl | >1000 | <20 |

| PROTAC B | PEG2 | 500 | 55 |

| PROTAC C | PEG4 | 250 | 70 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths

| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

This data highlights that an optimal linker length is crucial for potent degradation, with linkers that are too short being inactive.[1]

Table 3: Impact of Linker Length on Permeability of SMARCA2-Targeting PROTACs

| PROTAC | Linker Composition | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | 2.5 |

| PROTAC B | PEG2 | 1.8 |

| PROTAC C | PEG4 | 1.1 |

This illustrative data suggests a complex relationship between PEG linker length and permeability, which needs to be empirically determined for each PROTAC system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by PROTACs and a general experimental workflow for their synthesis and evaluation.

Signaling Pathways

Experimental Workflows

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where a thiol-containing POI ligand is first conjugated to this compound, followed by coupling to an E3 ligase ligand.

Step 1: Conjugation of POI Ligand to this compound

Reagents and Materials:

-

Thiol-containing POI ligand (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous, degassed reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5, or HEPES buffer)

-

Anhydrous, amine-free DMF or DMSO

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the thiol-containing POI ligand in the reaction buffer.

-

In a separate vial, dissolve this compound in a minimal amount of DMF or DMSO and add it to the POI ligand solution.

-

Stir the reaction mixture under an inert atmosphere at room temperature for 2-4 hours. The reaction can also be performed overnight at 4°C.

-

Monitor the reaction progress by LC-MS to confirm the formation of the POI ligand-PEG18 conjugate.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired product.

Step 2: Coupling of POI Ligand-PEG18 Conjugate to E3 Ligase Ligand

This step assumes the POI Ligand-PEG18 conjugate has a terminal functional group (e.g., carboxylic acid, introduced via a modified PEG linker if necessary) and the E3 ligase ligand has a complementary functional group (e.g., an amine).

Reagents and Materials:

-

POI Ligand-PEG18 conjugate (1.0 eq)

-

Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative) (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the POI Ligand-PEG18 conjugate in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][3]

Reagents and Materials:

-

Cell line expressing the protein of interest

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates at a density that ensures 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO only).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Perform the same immunoblotting procedure for the loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

-

Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Conclusion

The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, flexibility, and precise conjugation chemistry. The provided application notes and protocols offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs incorporating this linker. By systematically optimizing the linker and rigorously characterizing the resulting PROTACs, researchers can advance the development of this promising therapeutic modality.

References

Surface Modification of Nanoparticles using m-PEG18-Mal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time in vivo. This is achieved by forming a hydrophilic layer on the nanoparticle surface, which reduces protein adsorption and minimizes clearance by the mononuclear phagocyte system. The m-PEG18-Mal linker is a heterobifunctional PEG derivative that enables the covalent attachment of the PEG chain to thiol-containing molecules or nanoparticle surfaces through a stable thioether bond. The methoxy group at one terminus renders the PEG chain inert, while the maleimide group at the other end reacts specifically with sulfhydryl groups. This document provides detailed protocols for the surface modification of thiol-functionalized nanoparticles with this compound, methods for characterization, and an overview of the cellular uptake of such modified nanoparticles.

Data Presentation

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data obtained before and after the PEGylation of generic 100 nm nanoparticles.

| Parameter | Before this compound Modification | After this compound Modification |

| Hydrodynamic Diameter (nm) | 105 ± 3 | 125 ± 4 |

| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |

| Zeta Potential (mV) | -25 ± 2 | -5 ± 1.5 |

| PEGylation Efficiency (%) | N/A | > 80% |

Experimental Protocols

Protocol 1: Surface Modification of Thiolated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have been surface-functionalized with thiol groups.

Materials:

-

Thiol-functionalized nanoparticles (e.g., thiolated gold nanoparticles, thiolated liposomes)

-

This compound (Methoxy-PEG18-Maleimide)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4, degassed

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification system (e.g., centrifugation and resuspension, size exclusion chromatography, or dialysis)

Procedure:

-

Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-suspended, using sonication if necessary.

-

This compound Solution Preparation: Prepare a stock solution of this compound in the Conjugation Buffer at a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the this compound solution to the nanoparticle suspension. A 10-20 fold molar excess of this compound to the estimated surface thiol groups on the nanoparticles is recommended for optimal conjugation.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or rotation, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Quenching: To quench any unreacted maleimide groups, add the Quenching Reagent to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.

-

Purification:

-

Centrifugation: Pellet the PEGylated nanoparticles by centrifugation. The centrifugation speed and time will depend on the nanoparticle size and density. Carefully remove the supernatant containing excess reagents. Resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.

-

Size Exclusion Chromatography (SEC): For smaller nanoparticles, SEC can be used to separate the larger PEGylated nanoparticles from smaller, unreacted this compound molecules.

-

Dialysis: Dialyze the reaction mixture against a large volume of buffer to remove unreacted materials.

-

Storage: Store the purified PEGylated nanoparticles at 4°C in a suitable buffer.

Protocol 2: Characterization of this compound Modified Nanoparticles

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

-

Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis. The solution should be visually clear or slightly opalescent.

-

Measurement: Analyze the sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and correlates this to their hydrodynamic diameter. The PDI provides an indication of the size distribution homogeneity.

-

Expected Outcome: An increase in the hydrodynamic diameter is expected after PEGylation due to the formation of the PEG layer on the nanoparticle surface. The PDI should remain low, indicating a monodisperse sample.

2. Zeta Potential Measurement

-

Sample Preparation: Dilute the nanoparticle suspension in a low ionic strength buffer (e.g., 1 mM KCl).

-

Measurement: Use an instrument capable of measuring electrophoretic mobility, which is then converted to zeta potential. The zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface.

-

Expected Outcome: A significant change in the zeta potential towards neutral is expected after PEGylation. The hydrophilic and neutral PEG chains shield the original surface charge of the nanoparticle.[1][2]

3. Quantification of PEGylation Efficiency

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By comparing the thermograms of unmodified and PEGylated nanoparticles, the amount of grafted PEG can be quantified based on the weight loss at the degradation temperature of PEG.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) can be used to quantify the amount of PEG on the nanoparticles. This may require the dissolution of the nanoparticle core or cleavage of the PEG from the surface to allow for accurate measurement in solution.

Visualizations

Caption: Experimental workflow for the surface modification of nanoparticles with this compound.

Caption: Simplified signaling pathway of nanoparticle uptake via clathrin-mediated endocytosis.

References

Application Notes: m-PEG18-Mal Crosslinked Hydrogels for Cell Culture

Introduction

Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of tissue engineering and 3D cell culture due to their biocompatibility, tunable mechanical properties, and resistance to protein adsorption, which minimizes non-specific cell interactions.[1][2] The use of maleimide (Mal)-functionalized PEG, particularly multi-arm PEGs like 4-arm PEG-Mal, offers significant advantages for creating synthetic extracellular matrix (ECM) mimics.[2][3] Crosslinking occurs via a Michael-type addition reaction between the maleimide groups on the PEG macromer and thiol groups (-SH) from cysteine-containing peptides or other dithiol molecules.[4] This chemistry is highly specific, proceeds rapidly under physiological conditions (pH 7.4) without the need for initiators or UV light, and produces no cytotoxic byproducts, making it ideal for encapsulating cells.

The resulting hydrogel network's physical and biochemical properties can be precisely controlled. By adjusting the PEG concentration, researchers can tune the hydrogel's stiffness (Young's modulus) to mimic various native tissues, from soft brain matter to more rigid bone. Furthermore, the "plug-and-play" nature of the thiol-maleimide reaction allows for the easy incorporation of bioactive motifs. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence can be incorporated to promote cell adhesion via integrin binding. Additionally, the crosslinking peptides can be designed to be susceptible to cleavage by specific enzymes, such as matrix metalloproteinases (MMPs), allowing cells to remodel their microenvironment.

Key Advantages:

-

Biocompatibility: PEG is non-immunogenic and resistant to protein fouling.

-

Tunable Mechanical Properties: Stiffness can be easily adjusted by varying the PEG weight percentage to match the target tissue.

-

Rapid & Bio-orthogonal Gelation: The thiol-maleimide reaction is fast and specific, allowing for in-situ hydrogel formation and uniform cell encapsulation.

-

Customizable Biofunctionality: Easy incorporation of adhesive ligands (e.g., RGD) and enzyme-cleavable crosslinkers to create a dynamic cell-responsive matrix.

Visualizations

Crosslinking Chemistry: Thiol-Maleimide Michael Addition

The hydrogel network forms through a Michael-type addition reaction. The thiol group (-SH) of a crosslinker (e.g., a cysteine-containing peptide) acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide group on the m-PEG18-Mal macromer. This reaction proceeds efficiently at physiological pH and results in a stable thioether bond, forming the crosslinked hydrogel structure.

Caption: Thiol-Maleimide Michael addition reaction for hydrogel formation.

Experimental Workflow for Cell Encapsulation

The process begins with the preparation of sterile solutions of the PEG-Maleimide macromer and the desired crosslinkers. Cells are then suspended in the crosslinker solution, which may contain adhesion peptides like RGD. This cell suspension is quickly and thoroughly mixed with the PEG-Maleimide solution to initiate gelation. The mixture is then cast into the desired format (e.g., a multi-well plate) and allowed to fully crosslink, resulting in cells entrapped within a 3D hydrogel matrix. Subsequent analyses can include viability assays, imaging, and functional studies.

Caption: General workflow for encapsulating cells in PEG-Maleimide hydrogels.

Integrin-Mediated Cell Adhesion Signaling

When RGD peptides are incorporated into the hydrogel scaffold, they serve as ligands for cell surface integrin receptors. The binding of integrins to RGD initiates a cascade of intracellular signaling events. This process involves the recruitment of focal adhesion proteins like talin and vinculin, which connect the integrin-ligand complex to the actin cytoskeleton. This linkage is crucial for cell adhesion, spreading, migration, and survival within the 3D matrix.

Caption: Simplified integrin signaling pathway initiated by RGD peptides.

Data Presentation

Table 1: Tunability of Hydrogel Mechanical Properties

The mechanical properties of PEG-Mal hydrogels, such as the Young's Modulus, can be controlled by varying the weight percentage (wt%) of the PEG macromer. This allows for the creation of environments that mimic the stiffness of different biological tissues.

| 4-Arm PEG-Mal (20 kDa) wt% | Young's Modulus (kPa) | Representative Tissue |

| 3.0% | ~0.8 | Brain |

| 4.0% | ~2.5 | Adipose Tissue |

| 5.0% | ~5.0 | Muscle |

| 7.5% | ~15.0 | Pre-calcified Bone |

| 10.0% | ~30.0 | Cartilage |

| Data are representative values adapted from the literature. Actual values may vary based on specific crosslinkers and measurement techniques. |

Table 2: Gelation Time and Swelling Ratio

Gelation time and equilibrium swelling ratio are key indicators of the hydrogel's crosslinking efficiency and network structure. PEG-Maleimide hydrogels typically exhibit rapid gelation and form robust networks with moderate swelling compared to other crosslinking chemistries like PEG-Acrylate (PEG-A) or PEG-Vinyl Sulfone (PEG-VS).

| Hydrogel Type (10 wt%) | Crosslinker | Gelation Time (minutes) | Equilibrium Swelling Ratio (Qm) |

| PEG-4MAL | Dithiol Peptide | ~1 - 5 | ~25 |

| PEG-4A | Dithiol Peptide | ~60 | ~70 |

| PEG-4VS | Dithiol Peptide | ~30 - 60 | ~45 |

| Data adapted from Phelps, E. A. et al. Adv. Mater. 2012. Conditions for Michael-type additions were 400 mM TEA for PEG-4A and PEG-4VS, and 4 mM TEA for PEG-4MAL. |

Experimental Protocols

Protocol 1: Preparation of Bioactive PEG-Maleimide Hydrogels

This protocol describes the formation of a 5% (w/v) 4-Arm PEG-Maleimide (20 kDa) hydrogel functionalized with 2.0 mM RGD peptide and crosslinked with a protease-degradable peptide (e.g., VPM: GCRDVPMS MRGGDRCG).

Materials:

-

4-Arm PEG-Maleimide (20 kDa) (e.g., from Laysan Bio)

-

Adhesion Peptide: GRGDSPC (Genscript)

-

Crosslinking Peptide: GCRDVPMSMRGGDRCG (Genscript)

-

Sterile, nuclease-free Triethanolamine (TEA) solution (e.g., 200 mM in PBS)

-

Sterile, nuclease-free Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile, low-adhesion microcentrifuge tubes

Procedure:

-

Reagent Preparation (perform all steps on ice in a sterile hood):

-

PEG-Mal Stock (10% w/v): Aseptically dissolve 10 mg of 4-Arm PEG-Maleimide in 100 µL of sterile PBS (pH 7.4). Vortex gently to mix. This is the 2x stock solution.

-